molecular formula C4H9ClN2O2 B14212732 3-Chloro-N-methoxy-L-alaninamide CAS No. 820253-32-5

3-Chloro-N-methoxy-L-alaninamide

Katalognummer: B14212732
CAS-Nummer: 820253-32-5
Molekulargewicht: 152.58 g/mol
InChI-Schlüssel: VERQRELATWIYJN-VKHMYHEASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-N-methoxy-L-alaninamide: is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a chloro group, a methoxy group, and an amide group attached to the alanine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-N-methoxy-L-alaninamide typically involves the chlorination of L-alanine followed by the introduction of a methoxy group and the formation of an amide bond. One common method involves the reaction of L-alanine with thionyl chloride to form 3-chloro-L-alanine, which is then reacted with methanol to introduce the methoxy group. The final step involves the formation of the amide bond through the reaction with an appropriate amine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Chloro-N-methoxy-L-alaninamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wirkmechanismus

The mechanism of action of 3-Chloro-N-methoxy-L-alaninamide involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro group can participate in nucleophilic substitution reactions, while the methoxy group can engage in hydrogen bonding and van der Waals interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique due to the presence of both the chloro and methoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Eigenschaften

CAS-Nummer

820253-32-5

Molekularformel

C4H9ClN2O2

Molekulargewicht

152.58 g/mol

IUPAC-Name

(2R)-2-amino-3-chloro-N-methoxypropanamide

InChI

InChI=1S/C4H9ClN2O2/c1-9-7-4(8)3(6)2-5/h3H,2,6H2,1H3,(H,7,8)/t3-/m0/s1

InChI-Schlüssel

VERQRELATWIYJN-VKHMYHEASA-N

Isomerische SMILES

CONC(=O)[C@H](CCl)N

Kanonische SMILES

CONC(=O)C(CCl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.